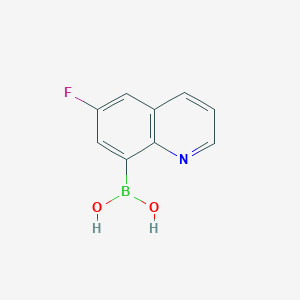

(6-Fluoroquinolin-8-yl)boronic acid

描述

属性

IUPAC Name |

(6-fluoroquinolin-8-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BFNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPMJHIHYGRDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC2=C1N=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674726 | |

| Record name | (6-Fluoroquinolin-8-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-44-0 | |

| Record name | B-(6-Fluoro-8-quinolinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Fluoroquinolin-8-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Fluoroquinolin 8 Yl Boronic Acid

Transition Metal-Catalyzed Borylation Strategies

Transition metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds and the formation of carbon-boron bonds, providing efficient pathways to arylboronic acids and their derivatives.

Iridium-Catalyzed C-H Borylation of Fluoroquinolines

Iridium-catalyzed C-H borylation has become a prominent method for the synthesis of quinoline (B57606) boronic esters. nih.govelsevierpure.com This technique allows for the direct conversion of a C-H bond to a C-B bond, often with high regioselectivity. rsc.orgresearchgate.net In the context of 6-fluoroquinolines, the fluorine substituent can influence the regiochemical outcome of the borylation reaction. nih.gov

Research has demonstrated that the iridium-catalyzed borylation of 6-fluoroquinolines can be directed to the C7 and C8 positions. nih.govresearchgate.net The choice of ligand and reaction conditions plays a crucial role in determining the selectivity. For instance, using a silica-supported phosphane-iridium system has been shown to selectively catalyze the borylation at the C8 position of quinoline derivatives. researchgate.net A general procedure for the iridium-catalyzed borylation of 6-fluoroquinolines involves reacting the quinoline with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst, such as [Ir(OMe)COD]₂, and a ligand like 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy) in a suitable solvent like THF at elevated temperatures. nih.govacs.org

The regioselectivity of iridium-catalyzed borylation is influenced by both steric and electronic factors. rsc.orgresearchgate.net In many cases, the reaction proceeds at the most sterically accessible C-H bond. However, electronic effects can also play a significant role, with borylation often favoring the most deshielded, sterically accessible position. rsc.orgresearchgate.net

Table 1: Iridium-Catalyzed Borylation of a Substituted 6-Fluoroquinoline (B108479)

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | [Ir(OMe)COD]₂ | dtbpy | THF | 80 | 98 |

| 2 | [Ir(OMe)COD]₂ | phen | THF | 80 | - |

Data sourced from optimized reaction conditions for a model 6-fluoroquinoline substrate. acs.org

Palladium-Catalyzed Direct Boronylation Approaches

Palladium-catalyzed reactions offer another avenue for the synthesis of arylboronic acids. While often associated with cross-coupling reactions, palladium catalysts can also be employed for direct C-H borylation. These methods typically involve the reaction of an aryl halide or triflate with a boron source in the presence of a palladium catalyst and a ligand. nih.gov

Recent advancements have focused on the development of base-free palladium-catalyzed borylation of aryl chlorides, which is particularly relevant for substrates sensitive to basic conditions. nih.gov For instance, a combination of Pd(dba)₂ and SPhos has been shown to be effective for the borylation of fluorinated aryl chlorides. nih.gov Furthermore, palladium-catalyzed oxidative C-H arylation of fluoroarenes with aryl pinacol (B44631) boronates has been reported, demonstrating the versatility of palladium in C-H functionalization. nih.gov

Suzuki-Miyaura Coupling Protocols for Boronic Acid Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. strath.ac.uknih.gov While it is primarily used to couple an organoboron compound with an organic halide or triflate, it can be adapted for the introduction of a boronic acid moiety. This is typically achieved by first introducing a halide at the desired position (e.g., the 8-position of 6-fluoroquinoline) and then performing a palladium-catalyzed borylation reaction with a diboron (B99234) reagent. rsc.org

The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid. acs.org High-yielding Suzuki-Miyaura reactions have been demonstrated with borylated quinoline substrates, highlighting the utility of this method for further functionalization. acs.org The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency and selectivity in these transformations. strath.ac.uk

Alternative Synthetic Routes to (6-Fluoroquinolin-8-yl)boronic acid

Beyond transition metal catalysis, traditional organometallic methods provide reliable, albeit sometimes less direct, routes to arylboronic acids.

Electrophilic Trapping of Arylmetal Intermediates

A classic and widely used method for the synthesis of arylboronic acids involves the generation of an organometallic intermediate, such as an organolithium or Grignard reagent, followed by quenching with an electrophilic boron source like a trialkyl borate (B1201080). rsc.org This approach offers a high degree of predictability and is applicable to a wide range of substrates.

The synthesis of this compound via this route would involve the formation of an 8-metallo-6-fluoroquinoline intermediate. This can be achieved through methods such as halogen-metal exchange or directed ortho-metalation. The subsequent reaction with a borate ester, followed by acidic workup, yields the desired boronic acid. rsc.org

Bromide-Lithium Exchange Methodologies

The bromide-lithium exchange reaction is a powerful tool for the regioselective generation of organolithium species from aryl bromides. nih.govharvard.eduresearchgate.net This reaction is typically fast, even at low temperatures, and proceeds with high efficiency. harvard.eduprinceton.edu For the synthesis of this compound, this would entail the reaction of 8-bromo-6-fluoroquinoline (B1287374) with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, to generate 8-lithio-6-fluoroquinoline.

This highly reactive intermediate is then trapped with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester. organic-chemistry.org Subsequent hydrolysis under acidic conditions affords this compound. The success of this method hinges on the selective generation of the organolithium at the 8-position without competing side reactions. acs.org

Transmetallation from Aryl Silanes and Stannanes

The formation of the C–B bond to generate arylboronic acids can be effectively accomplished through transmetallation, a process involving the transfer of an organic group from one metal or metalloid to another. In the context of synthesizing this compound, this approach would typically start from an activated quinoline precursor, such as an organostannane or organosilane.

From Aryl Stannanes: The Stille coupling's reverse process, a tin-boron exchange, is a known method for preparing boronic acids. The synthesis would commence with a precursor like 8-(tributylstannyl)-6-fluoroquinoline. This intermediate reacts with a boron trihalide, such as boron tribromide (BBr₃), in an appropriate solvent. The driving force for this reaction is the formation of a stable tin-halogen bond. Subsequent hydrolysis of the resulting dihaloborane intermediate yields the desired this compound. This method is advantageous as the organostannane precursors can often be prepared with high regioselectivity.

From Aryl Silanes: Similarly, aryl silanes can serve as precursors for arylboronic acids. The corresponding intermediate, such as 8-(trimethylsilyl)-6-fluoroquinoline, can undergo a silicon-boron exchange. This transformation is typically catalyzed by a transition metal, often employing electrophilic boron reagents. While less common than methods starting from aryl halides, the transmetallation from aryl silanes offers an alternative pathway that can be beneficial depending on the availability of starting materials and desired functional group compatibility.

These transmetallation reactions represent viable, albeit less frequently documented for this specific molecule, strategies for the synthesis of this compound, complementing the more prevalent cross-coupling methods.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The most prevalent method for synthesizing arylboronic acids and their esters is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction. For this compound, the typical starting material is 8-bromo-6-fluoroquinoline nih.gov. The optimization of reaction parameters is critical to maximize yield and selectivity, preventing the formation of undesired byproducts like homocoupled dimers.

Key parameters for optimization include the catalyst system (palladium source and ligand), the boron source, the base, and the solvent. Research into the borylation of 8-haloquinolines has provided significant insights into these factors. researchgate.netnih.gov

Catalyst and Ligand Selection: The choice of the palladium catalyst and, more importantly, the phosphine (B1218219) ligand is paramount. While various palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, the ligand dictates the efficiency of the catalytic cycle. For the borylation of 8-bromoquinolines, bulky, electron-rich phosphine ligands have shown superior performance. For instance, the use of n-BuPAd₂ as a ligand has been successful in promoting the borylation of quinoline-8-yl halides while suppressing competing side reactions. researchgate.netnih.gov Other effective ligands for Miyaura borylation include tri-tert-butylphosphine (B79228) (t-Bu₃P) and its corresponding tetrafluoroborate (B81430) salt (t-Bu₃P·HBF₄). beilstein-journals.org

Effect of Reaction Parameters on Borylation Yield: The following table, based on data from studies on palladium-catalyzed borylation of aryl halides, illustrates how reaction conditions are optimized. beilstein-journals.org

| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | t-Bu₃P·HBF₄ | KOAc | CPME/H₂O | 95 |

| 2 | Pd(OAc)₂ | SPhos | KOAc | CPME/H₂O | 88 |

| 3 | Pd(OAc)₂ | XPhos | KOAc | CPME/H₂O | 75 |

| 4 | Pd(OAc)₂ | PCy₃·HBF₄ | KOAc | CPME/H₂O | 66 |

| 5 | PdCl₂(dppf) | - | KOAc | CPME/H₂O | <5 |

| 6 | Pd(OAc)₂ | t-Bu₃P·HBF₄ | K₃PO₄ | CPME/H₂O | 71 |

| 7 | Pd(OAc)₂ | t-Bu₃P·HBF₄ | KOAc | Dioxane | 93 |

Boron Source, Base, and Solvent: The most common boron source is bis(pinacolato)diboron (B₂pin₂), which yields a stable boronate ester that can be isolated or used directly in subsequent reactions. The choice of base is also crucial; potassium acetate (B1210297) (KOAc) is widely used and has proven effective. researchgate.netbeilstein-journals.org Other bases such as potassium phosphate (B84403) (K₃PO₄) can also be employed, though they may lead to different efficiencies depending on the substrate and ligand. beilstein-journals.org Solvents like dimethylacetamide (DMAc), dioxane, or cyclopentyl methyl ether (CPME) are commonly used, with the selection impacting reaction rates and solubility of the components. researchgate.netbeilstein-journals.org

Reactivity and Mechanistic Investigations of 6 Fluoroquinolin 8 Yl Boronic Acid

Fundamental Reactivity of the Boronic Acid Moiety in Fluoroquinoline Systems

The chemistry of (6-Fluoroquinolin-8-yl)boronic acid is dominated by the properties of the boronic acid group, R-B(OH)₂. Boronic acids are Lewis acids, capable of engaging in a variety of transformations that are fundamental to modern organic chemistry. wikipedia.org Their unique reactivity profile allows them to form reversible covalent complexes and participate as key partners in metal-catalyzed cross-coupling reactions. wikipedia.orgnih.gov

This compound is highly effective in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds. processpointchem.com The key step in the Suzuki-Miyaura catalytic cycle is transmetallation. libretexts.org This process involves the transfer of the organic substituent—in this case, the 6-fluoroquinolin-8-yl group—from the boron atom to a palladium(II) complex. wikipedia.orglibretexts.org

The reaction is typically initiated by the oxidative addition of an organic halide to a palladium(0) catalyst, forming a Pd(II) species. youtube.com A base then activates the boronic acid, forming a more nucleophilic boronate species [R-B(OH)₃]⁻. libretexts.org This boronate complex subsequently reacts with the palladium(II) halide in the transmetallation step, transferring the 6-fluoroquinolyl group to the palladium center and displacing the halide. libretexts.orgnih.gov The cycle concludes with reductive elimination, where the coupled product is released, and the palladium(0) catalyst is regenerated. youtube.com

| Stage | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | An organic halide (Ar-X) adds to the Pd(0) catalyst. | Ar-Pd(II)-X complex libretexts.orgyoutube.com |

| Activation/Transmetallation | A base activates the boronic acid to form a boronate, which transfers the organic group to the Pd(II) center. | [R-B(OH)₃]⁻ and Ar-Pd(II)-R complex libretexts.org |

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. | Ar-R (product) and Pd(0) youtube.com |

A defining characteristic of boronic acids is their ability to act as Lewis acids and form reversible covalent complexes with Lewis bases. wikipedia.org The boron atom in this compound is electron-deficient and can readily accept a pair of electrons from nucleophilic donors such as diols, amino acids, and other molecules with vicinal Lewis base groups (e.g., alcohol, amine). wikipedia.org

This interaction leads to the formation of a tetrahedral boronate complex, which is typically more stable than the initial trigonal planar boronic acid. wikipedia.orgresearchgate.net The formation and cleavage of these boronate esters are often reversible, controllable by factors such as pH. nih.gov This dynamic covalent chemistry is the foundation for using boronic acids in molecular recognition, sensing systems for saccharides, and the development of self-organizing molecular assemblies. nih.gov

| Lewis Base Type | Functional Groups | Resulting Complex |

|---|---|---|

| Diols | Two hydroxyl (-OH) groups in a 1,2- or 1,3-relationship | Cyclic boronate ester wikipedia.orgnih.gov |

| Amines | Primary (-NH₂) or secondary (-NHR) amines | Amine-boronate complex researchgate.net |

| Hydroxides | Hydroxide ion (OH⁻) | Tetrahedral boronate anion [R-B(OH)₃]⁻ wikipedia.org |

| α-Hydroxy Acids | A hydroxyl (-OH) and a carboxyl (-COOH) group on adjacent carbons | Cyclic boronate ester complex |

Role of the Fluorine Substituent on Quinolylboronic Acid Reactivity

The fluorine atom at the 6-position of the quinoline (B57606) ring plays a crucial role in modulating the reactivity of the boronic acid moiety. As a highly electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. nih.govresearchgate.net This effect decreases the electron density on the aromatic ring and, consequently, increases the Lewis acidity of the boron atom. nih.gov

An increase in Lewis acidity has several important consequences:

Enhanced Acidity: The introduction of a fluorine substituent generally increases the acidity of arylboronic acids. nih.gov A more acidic boronic acid can interact more readily with bases, which can facilitate the formation of the active boronate species required for transmetallation in cross-coupling reactions. nih.govresearchgate.net

Reaction Rates: The modified electronic properties of the quinoline ring can influence the rates of the catalytic cycle steps in cross-coupling reactions. The electron-withdrawing nature of fluorine can impact the stability of intermediates and transition states. researchgate.net

Bond Strength: The high electronegativity of fluorine strengthens the C-F bond, rendering it highly stable and resistant to metabolic degradation in potential pharmaceutical applications. researchgate.net

| Property | Unsubstituted Phenylboronic Acid | Fluorinated Phenylboronic Acid | Rationale |

|---|---|---|---|

| Lewis Acidity | Moderate | Increased | The electron-withdrawing inductive effect of fluorine enhances the boron atom's electrophilicity. nih.gov |

| pKa | ~8.8 | Lower (more acidic) | Stabilization of the resulting boronate anion by the electronegative substituent. nih.gov |

| Reactivity in Coupling | Standard | Potentially altered | Changes in electronic properties can affect the kinetics of transmetallation and other steps. nih.gov |

Mechanisms of Anhydride (B1165640) Formation and Oligomerization

Boronic acids, including this compound, are susceptible to dehydration, which leads to the formation of boronic anhydrides. wikipedia.org This process is typically reversible and results in the formation of a cyclic trimer known as a boroxine. wikipedia.org A boroxine is a six-membered ring composed of alternating boron and oxygen atoms.

The formation of the boroxine from three molecules of boronic acid involves the elimination of three molecules of water. This equilibrium can be influenced by the reaction conditions, such as the removal of water, which drives the equilibrium toward the anhydride form. While many boronic acids are handled as monomers, the presence of the boroxine form is common, particularly in the solid state or in non-aqueous solutions. mdpi.com Less common are linear or cyclic dimers. mdpi.com

| Structure | Description | General Formula |

|---|---|---|

| Monomer | The hydrated boronic acid. | R-B(OH)₂ |

| Anhydride (Dimer) | Formed from the loss of one water molecule between two boronic acid molecules. | R₂B₂O(OH)₂ |

| Boroxine (Cyclic Trimer) | A six-membered ring formed from the loss of three water molecules from three boronic acid molecules. wikipedia.org | (RBO)₃ |

Exploration of Novel Reaction Pathways Involving this compound

Beyond its established role in Suzuki-Miyaura coupling, the unique structure of this compound makes it a candidate for novel reaction pathways. One area of exploration is its potential use in modern synthetic methodologies like "click chemistry." mdpi.com

For instance, the compound could be adapted for use in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust reaction for forming triazoles. mdpi.com This would require the synthesis of derivatives where either an azide or a terminal alkyne group is installed on the quinoline ring. Such derivatives could then be "clicked" onto complementary reaction partners, providing a modular approach to constructing complex molecules, including fluorescent probes or bioconjugates. mdpi.com The boronic acid moiety could serve as a recognition site for biomolecules or as a handle for subsequent cross-coupling reactions after the click reaction has been performed. This strategy expands the synthetic utility of the fluoroquinolylboronic acid scaffold beyond traditional applications. mdpi.com

Applications of 6 Fluoroquinolin 8 Yl Boronic Acid in Advanced Organic Synthesis

Construction of Complex Pharmaceutical Intermediates

Boronic acids are highly valued as intermediates in the pharmaceutical industry due to their versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction. rsc.orgnih.govresearchgate.net This reaction is one of the most widely used transformations in medicinal chemistry for the synthesis of complex molecules. nih.gov The presence of the boronic acid group on the quinoline (B57606) scaffold allows for its strategic introduction into a wide array of molecular frameworks.

Synthesis of Fluoroquinolone-Based Antibiotics and Derivatives

Fluoroquinolones are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase or topoisomerase IV. The quinoline ring is the core pharmacophore of these antibacterial agents. Modifications to the quinoline structure, particularly at the C-7 and C-8 positions, have been shown to significantly impact their antibacterial spectrum and potency.

While direct synthesis of existing commercial fluoroquinolones using (6-Fluoroquinolin-8-yl)boronic acid is not extensively documented in publicly available research, the principles of synthetic methodology strongly support its potential application. For instance, the Suzuki-Miyaura cross-coupling reaction is a well-established method for creating C-C bonds in the synthesis of novel fluoroquinolone derivatives. Research has demonstrated the successful synthesis of 8-amino-7-(aryl/hetaryl)fluoroquinolones by reacting aryl or hetaryl boronic acids with a functionalized fluoroquinolone core. This highlights the feasibility of using boronic acids to introduce diverse substituents onto the fluoroquinolone scaffold, thereby generating libraries of new compounds for antibacterial screening.

The 6-fluoro substituent is a critical component of many potent fluoroquinolone antibiotics, and the C-8 position is a key site for modification to modulate activity and pharmacokinetic properties. Therefore, this compound represents a key synthon for accessing novel C8-substituted fluoroquinolone derivatives. The general synthetic approach would involve the palladium-catalyzed coupling of this compound with a suitable partner to construct the desired antibiotic analogue.

Ligand Design for Transition Metal Catalysis

The quinoline nucleus, with its nitrogen atom, can act as a ligand for transition metals. The design of ligands is crucial for the development of catalysts with high activity, selectivity, and stability. Boronic acids can be incorporated into ligand structures to either modulate the electronic properties of the ligand or to serve as a handle for further functionalization.

The nitrogen atom in the quinoline ring of this compound can coordinate to a metal center. The electronic properties of the resulting metal complex can be fine-tuned by the substituents on the quinoline ring, including the fluorine atom at the 6-position. This allows for the rational design of ligands for specific catalytic applications. While specific studies detailing the use of this compound as a ligand are not prevalent, the fundamental principles of coordination chemistry suggest its potential in this area. The development of new ligands is an active area of research, and quinoline-based structures continue to be of significant interest.

Synthetic Pathways to Agrochemical Compounds

The quinoline scaffold is not only important in pharmaceuticals but also in the agrochemical industry. Quinoline derivatives have been shown to possess a range of biological activities, including fungicidal, herbicidal, and insecticidal properties. Boronic acids are increasingly being explored as key building blocks in the synthesis of novel agrochemicals.

The application of boronic acids in agrochemical discovery is a growing field. Boron-containing compounds themselves can exhibit biological activity, and the boronic acid group can serve as a precursor for other functional groups. The Suzuki-Miyaura coupling, facilitated by the boronic acid group of this compound, provides a powerful tool for the synthesis of complex quinoline-based agrochemicals. This allows for the combination of the beneficial properties of the fluoroquinolone core with other molecular fragments known to impart agrochemical activity, potentially leading to the discovery of new and more effective crop protection agents.

Development of Diverse Organic Molecules for Research and Development

Beyond its direct applications in pharmaceutical and agrochemical synthesis, this compound is a valuable tool for the development of a wide range of organic molecules for research and development purposes. The versatility of the boronic acid group allows it to participate in a variety of chemical transformations beyond the Suzuki-Miyaura coupling, including Chan-Lam coupling for the formation of carbon-heteroatom bonds and Petasis reactions.

This reactivity enables chemists to readily incorporate the 6-fluoroquinoline (B108479) moiety into diverse molecular architectures, facilitating the exploration of structure-activity relationships and the development of novel compounds with unique chemical and physical properties. The commercial availability of this compound and its isomers further enhances its utility as a building block for academic and industrial research laboratories.

Pharmacological and Biological Applications of 6 Fluoroquinolin 8 Yl Boronic Acid and Its Derivatives

Applications in Drug Discovery and Development

(6-Fluoroquinolin-8-yl)boronic acid and its derivatives are recognized for their potential in drug discovery, largely owing to the versatile nature of the boronic acid group and the established biological relevance of the quinoline (B57606) core. rsc.orgnih.gov The incorporation of boron into drug candidates can enhance interactions with protein targets. researchgate.net These compounds are being explored for the development of new therapeutic agents due to the ability of boronic acids to form reversible covalent bonds with biological targets, which can lead to potent and selective inhibition. rsc.orgresearchgate.net The quinoline scaffold itself is a key component in many biologically active compounds, including those with anticancer and antimicrobial properties. nih.govorientjchem.orgjptcp.comresearchgate.net

Enzyme and Protein Inhibition Studies

The primary mechanism of action for many boronic acid-based compounds is the inhibition of enzymes, particularly serine hydrolases. acs.orgnih.gov The boron atom can form a stable, reversible covalent bond with the catalytic serine residue in the active site of these enzymes, mimicking the natural transition state of the enzymatic reaction. acs.orgmdpi.comnih.gov This interaction underpins their application as inhibitors for a range of therapeutic targets.

Proteasome inhibition is a validated strategy in cancer therapy, and boronic acids are a prominent class of inhibitors. nih.govmdpi.comqu.edu.qa The proteasome is a cellular complex that degrades proteins, and its inhibition leads to the accumulation of regulatory proteins, which can trigger apoptosis (programmed cell death) in cancer cells. mdpi.comnih.gov Bortezomib, the first FDA-approved proteasome inhibitor for treating multiple myeloma, is a dipeptidyl boronic acid. nih.govqu.edu.qaoup.com It works by the boronic acid group forming a complex with the active site threonine in the β5-subunit of the proteasome, which blocks its chymotrypsin-like activity. nih.govmdpi.com

While direct studies on this compound are not extensively detailed, related quinoline-based compounds have been identified as proteasome inhibitors. nih.gov Some quinolines act as allosteric modulators, binding to sites other than the active site to inhibit proteasome function. nih.gov Furthermore, boronic acid-containing pyrazolo[4,3-f]quinoline compounds have been identified as potent dual inhibitors of CLK and ROCK kinases, which are key regulators of cell growth and migration, demonstrating potent anticancer activity against renal cancer and leukemia cells. nih.gov Other quinoline derivatives have been developed as dual inhibitors of EGFR and HER-2, which are important targets in solid tumors. rsc.org

Fluoroquinolones are a major class of broad-spectrum antibiotics that target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. researchgate.netnih.gov These enzymes are essential for managing DNA supercoiling during replication, and their inhibition leads to DNA strand breaks and bacterial cell death. researchgate.netyoutube.com The fluoroquinolone core is a well-established pharmacophore for this activity. researchgate.netnih.govjst.go.jp The development of derivatives, including those with a this compound structure, aims to overcome emerging bacterial resistance by potentially creating novel interactions with these target enzymes. nih.gov Some quinoline-based compounds have also been shown to inhibit other DNA-interacting enzymes by intercalating into the DNA, which causes a conformational change in the enzyme. nih.govbiorxiv.org

A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. mdpi.com Boronic acids have emerged as effective inhibitors of these enzymes, particularly serine β-lactamases (Classes A, C, and D). mdpi.comnih.govsigmaaldrich.com They act as transition-state analogs, where the boronic acid forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site. mdpi.comnih.gov This prevents the β-lactamase from destroying β-lactam antibiotics. mdpi.comnih.gov

While many boronic acids have been studied, some cyclic boronates have shown an ultrabroad spectrum of activity, inhibiting both serine- and metallo-β-lactamases. acs.org Fluoro-substituted carboxyquinoline boronic acids have been identified as particularly potent inhibitors of KPC-2, a significant class A carbapenemase. researchgate.net The design of boronic acid transition state inhibitors is a promising strategy to combat resistance to last-resort antibiotics like carbapenems. mdpi.comasm.org

| Inhibitor Class | Target Enzyme(s) | Mechanism of Action | Therapeutic Area |

|---|---|---|---|

| Boronic Acids (General) | Serine Proteases, β-Lactamases, Proteasome | Reversible covalent inhibition via interaction with active site serine/threonine. acs.orgmdpi.comnih.govnih.gov | Anticancer, Antibacterial |

| Fluoroquinolones | Bacterial DNA Gyrase, Topoisomerase IV | Inhibition of DNA replication and repair. researchgate.netnih.gov | Antibacterial |

| Quinoline Boronic Acids | KPC-2 β-Lactamase, CLK/ROCK Kinases | Potent inhibition of specific enzymes. researchgate.netnih.gov | Antibacterial, Anticancer |

Human acyl-protein thioesterases 1 and 2 (APT1 and APT2) are serine hydrolases that remove palmitate groups from proteins, a process critical for regulating protein localization and signaling pathways, such as the Ras cycle. nih.govnih.govosti.gov Inhibiting these enzymes is a potential strategy for cancer treatment, as it can disrupt oncogenic signaling. nih.govnih.govresearchgate.net Boronic acid derivatives have been identified as a potent class of competitive inhibitors for both human APT1 and APT2. nih.govresearchgate.net Screening of compound libraries revealed that boronic and borinic acid derivatives can effectively inhibit these enzymes. nih.govresearchgate.net While specific data on this compound is limited, the established activity of other boron-based compounds suggests the potential of this chemical class to target APT1 and APT2. nih.govnih.gov

Antimicrobial Efficacy

The antimicrobial potential of this compound and its derivatives stems from two key properties: the inherent antibacterial activity of the fluoroquinolone core and the enzyme-inhibiting capability of the boronic acid group. researchgate.netnih.gov Fluoroquinolones are a well-established class of broad-spectrum antibiotics effective against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Their primary mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are vital for DNA synthesis. researchgate.netnih.govyoutube.com

The addition of a boronic acid moiety offers a dual-action approach. Boronic acids are known to be effective inhibitors of bacterial enzymes like β-lactamases, which are a major cause of antibiotic resistance. nih.gov They can also disrupt the bacterial cell membrane by chelating with diols on the cell surface. nih.gov Therefore, combining the fluoroquinolone scaffold with a boronic acid group could lead to compounds with enhanced antimicrobial potency or the ability to overcome existing resistance mechanisms. nih.govnih.gov

| Bacterial Target | Inhibiting Moiety | Effect |

|---|---|---|

| DNA Gyrase / Topoisomerase IV | Fluoroquinolone Core | Inhibition of DNA replication, leading to cell death. researchgate.netnih.gov |

| β-Lactamases | Boronic Acid Group | Inactivation of resistance enzymes, restoring efficacy of β-lactam antibiotics. mdpi.comnih.gov |

| Cell Surface Glycans | Boronic Acid Group | Disruption of membrane integrity and metabolic processes. nih.gov |

Antibacterial Activity, including against Multi-Drug Resistant Strains

Derivatives of fluoroquinolones are a major class of antibacterial agents with significant therapeutic potential. researchgate.net Research has focused on modifying the quinolone structure to enhance activity, particularly against resistant bacterial strains. nih.govmdpi.com

A series of 7-aryl-6-fluoro-8-nitroquinolones demonstrated potent in vitro antimicrobial properties. All synthesized compounds in this series showed higher antibacterial activity than ciprofloxacin (B1669076) against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Haemophilus influenzae) strains. nih.gov Notably, compound 6d , which features a trisubstituted 7-aryl moiety, was the most active, with Minimum Inhibitory Concentration (MIC) values ranging from 0.00007 µg/mL to 0.015 µg/mL. nih.gov

Another study focused on 1-aryl-6,8-difluoroquinolones. The compound 1-(4-Fluorophenyl)-6,8-difluoro-7-piperazin-1-yl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (22) was identified as having excellent in vitro potency and in vivo efficacy. nih.gov

Furthermore, the introduction of an 8-chloro substituent in a quinolone derivative, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (4), resulted in extremely potent antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net This compound was significantly more potent than trovafloxacin (B114552) against clinical isolates, being 30 times more effective against Streptococcus pneumoniae and 128 times more effective against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

| Compound | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| Compound 6d | Various | 0.00007 - 0.015 | nih.gov |

| Compound 4 | Streptococcus pneumoniae | 30x more potent than trovafloxacin | researchgate.net |

| Compound 4 | MRSA | 128x more potent than trovafloxacin | researchgate.net |

Antifungal Activity

The investigation of fluoroquinolone derivatives has extended to their potential as antifungal agents. The same series of 7-aryl-6-fluoro-8-nitroquinolones that exhibited potent antibacterial activity were also evaluated for their in vitro antifungal properties. nih.gov The presence of a fluorine atom in organoboron compounds, such as in the approved antifungal drug Tavaborole (a fluorinated benzoxaborole), can significantly increase their biological activity. nih.gov This is often attributed to the increased acidity of the boronic acid moiety, which is crucial for interactions with pathogenic enzymes. nih.gov While specific data for this compound was not detailed in the provided search results, the general class of fluorinated quinolones and boronic acids shows promise in this area.

Antimalarial Potential

Quinolone derivatives have been explored for their efficacy against malaria. A study on 6-chloro-2-arylvinylquinolines identified this class of compounds as promising, fast-acting antimalarial leads that target the trophozoite phase of asexual blood-stage parasites. nih.gov One of the most promising compounds from this study also demonstrated the potential to block malaria transmission. The monophosphate salt of this lead compound showed excellent in vivo antimalarial efficacy in a murine model without observable toxicity. nih.gov This highlights the potential of substituted quinolines in the development of new antimalarial drugs.

Antiviral Properties

The unique glycan-binding ability of boronic acid derivatives makes them attractive candidates for the development of antiviral drugs. nih.gov A study on boronic acid-modified quindoline (B1213401) derivatives revealed significant anti-influenza A virus (IAV) activity both in vitro and in vivo. Two compounds, 6a and 7a , were effective at preventing the entry of the virus into the nucleus, reducing viral titers in infected cells, and inhibiting the activity of viral neuraminidase. nih.gov Compound 7a demonstrated a broad antiviral spectrum and, importantly, mice treated with this compound showed better survival rates than those treated with oseltamivir, a widely used anti-IAV drug. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is heavily influenced by their molecular structure. SAR studies have provided critical insights into the features that enhance their therapeutic potential.

For 1-aryl-6,8-difluoroquinolones, the greatest in vitro antibacterial potency was achieved with a 2,4-difluorophenyl group at the 1-position and a 3-amino-1-pyrrolidinyl group at the 7-position. nih.gov In the case of 7-aryl-6-fluoro-8-nitroquinolones, a trisubstituted 7-aryl moiety was found to be key for high activity. nih.gov

A particularly interesting finding came from the study of an 8-chloroquinolone derivative, where the high antibacterial potency was attributed to a highly strained conformation. researchgate.net X-ray crystallography revealed that the N-1 aromatic group was significantly distorted out of the quinolone plane due to steric repulsion between the chlorine atom at the C-8 position and the N-1 substituent. researchgate.net This suggests that inducing a specific three-dimensional structure is a crucial factor for the potent activity of these compounds.

Impact of Fluorine Position and Other Substituent Modifications

The position of the fluorine atom and other substituents on the quinoline ring has a profound impact on the compound's properties and biological activity. The introduction of a fluorine atom into phenylboronic acids generally increases their acidity, a parameter that is important for their application. nih.gov The effect, however, is dependent on the position of the fluorine substituent. nih.gov

In the 1-aryl-6,8-difluoroquinolone series, the presence of fluorine atoms at both the 6- and 8-positions was a defining characteristic of the synthesized compounds. nih.gov For the antimalarial 2-arylvinylquinolines, SAR studies indicated that monofluorination at the para position of the C2-phenyl ring was the optimal choice for antiplasmodial potency, with any deviation in position or additional fluorination being detrimental. nih.gov This suggests that the space available for target interaction is limited, with the ortho position being particularly sensitive to steric effects. nih.gov

Prodrug Design and Targeted Drug Delivery Systems

Prodrugs are inactive derivatives of drug molecules that are converted into the active form in vivo. researchgate.net This approach is a well-established strategy in drug discovery and development to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a pharmacologically active agent. researchgate.net For compounds like this compound and its derivatives, a prodrug strategy could be employed to enhance properties such as solubility or permeability. nih.gov

Another emerging area is the use of nanoparticle delivery systems for antibiotics to combat antibiotic resistance. nih.gov While specific examples for this compound were not found, these advanced delivery systems represent a promising future direction for improving the therapeutic efficacy of this class of compounds.

Applications in Materials Science and Nanotechnology

Synthesis of Advanced Materials with Tunable Properties

The synthesis of advanced materials incorporating (6-Fluoroquinolin-8-yl)boronic acid allows for the fine-tuning of material properties. The boronic acid moiety serves as a key reactive site for polymerization and functionalization. Boronic acid-containing polymers have attracted significant interest due to their responsive nature. rsc.orgnih.gov While specific research on polymers derived from this compound is limited, the general principles of boronic acid chemistry suggest its potential in creating materials with tailored characteristics.

The incorporation of the 6-fluoroquinoline (B108479) unit into a polymer backbone or as a pendant group can influence the material's optical and electronic properties. For instance, the fluorescence of the quinoline (B57606) ring can be modulated by its chemical environment and interactions with other molecules. This tunability is crucial for developing "smart" materials that respond to external stimuli such as pH, the presence of specific analytes, or light.

Table 1: Potential Tunable Properties of Materials Incorporating this compound

| Property | Influencing Factor | Potential Application |

| Fluorescence | pH, Analyte Binding | Chemical Sensors, Bio-imaging |

| Electronic Properties | Polymer Conjugation | Organic Electronics, OLEDs |

| Thermal Stability | Fluorine Content | High-Performance Polymers |

| Self-healing | Reversible Boronate Ester Bonds | Smart Coatings, Biomaterials |

This table represents potential properties based on the known chemistry of quinoline, fluorine, and boronic acid functionalities, as direct research on this specific compound is emerging.

Applications in Electronics and Energy

Boron-containing compounds are increasingly being explored for their use in organic light-emitting diodes (OLEDs) and other electronic devices. frontiersin.org Boronic acids and their derivatives are used as building blocks for the synthesis of organic semiconductors and emitting materials. boronmolecular.comchemicalbook.commaisonchem.com.cn The quinoline moiety is also a known component in materials for OLEDs. The combination of a quinoline ring and a boronic acid group in this compound suggests its potential as a precursor for such materials.

The fluorine atom can further enhance the performance of electronic materials by increasing their electron affinity and improving their stability. Boron-based materials have been investigated for their ability to produce narrowband emissions, which is critical for achieving high color purity in next-generation displays. frontiersin.org While direct application of this compound in commercial devices has not yet been reported, its structural motifs are highly relevant to the ongoing research and development in this field.

In the context of energy, boronic acids are being investigated for their role in ion-conductive materials for batteries and fuel cells, although this research is still in its early stages.

Role in Sensor Technology Development

The most well-documented application area for boronic acids is in sensor technology. nih.govbldpharm.com The boronic acid group can reversibly bind with molecules containing diol functionalities, such as carbohydrates and certain catecholamines. nih.gov This interaction can lead to a detectable change in the fluorescence of a nearby fluorophore. The quinoline ring in this compound is inherently fluorescent, making this compound a prime candidate for the development of fluorescent sensors.

The binding of an analyte to the boronic acid group can alter the electronic properties of the quinoline ring, resulting in a change in its fluorescence intensity or wavelength. nih.gov This "turn-on" or "turn-off" fluorescent response allows for the sensitive and selective detection of the target analyte. The fluorine atom can also influence the acidity of the boronic acid, potentially tuning its binding affinity and selectivity for different analytes.

Table 2: Research Findings on Boronic Acid-Based Fluorescent Sensors

| Sensor Principle | Target Analyte | Observed Change |

| Photoinduced Electron Transfer (PET) | Saccharides | Fluorescence quenching or enhancement |

| Intramolecular Charge Transfer (ICT) | pH, Polarity | Shift in emission wavelength |

| Analyte-Induced Aggregation | Various | Changes in fluorescence and light scattering |

This table summarizes general findings for boronic acid-based sensors. Specific performance data for sensors based on this compound would require dedicated experimental studies.

Computational and Theoretical Studies on 6 Fluoroquinolin 8 Yl Boronic Acid

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target. For a compound like (6-Fluoroquinolin-8-yl)boronic acid, docking studies would be crucial in drug discovery to identify potential biological targets and understand the structural basis of its activity.

Studies on related quinoline (B57606) and boronic acid derivatives demonstrate how molecular docking elucidates key ligand-target interactions. For instance, various quinoline derivatives have been docked against targets like HIV reverse transcriptase, Aurora A kinase, and penicillin-binding proteins. nih.govresearchgate.netorientjchem.org These studies identify critical hydrogen bonds, hydrophobic interactions, and π-stacking interactions that govern binding affinity. A study on 2H-thiopyrano[2,3-b]quinoline derivatives identified interactions with amino acid residues such as ILE-8, LYS-7, and TRP-12 in the CB1a protein. nih.gov Similarly, docking of boronic acid derivatives into the urokinase-type plasminogen activator (uPA) has revealed key interactions with residues like ASP189 and SER214. biorxiv.org A significant aspect of boronic acids is their ability to form reversible covalent bonds with serine residues in enzyme active sites, a process that can be modeled using specialized covalent docking protocols. frontiersin.org

The insights from these studies on related compounds suggest that a docking analysis of this compound would focus on how the quinoline ring orients within a binding pocket and whether the boronic acid moiety can form covalent or non-covalent interactions with key residues. The fluorine atom at the 6-position could also participate in specific interactions, such as hydrogen bonding or halogen bonding, potentially enhancing binding affinity.

| Derivative Class | Protein Target | Key Findings & Interacting Residues | Docking Score/Binding Energy |

| Quinoline Pyrazoline/Pyrimidine Derivatives | HIV Reverse Transcriptase | High affinity towards the reverse transcriptase protein. | -10.67 (for best compound) |

| Quinoline-based Heterocycles | Penicillin-Binding Proteins (S. aureus & E. coli) | Compound 7c showed high ranking, suggesting potential as an antimicrobial targeting PBPs. | - |

| Substituted Quinoline Derivatives | Aurora A Kinase | Hydrogen bond interactions with Arg 137, Thr 217, Lys 162. Ligands wrapped by hydrophobic residues. | -8.20 kJ/mol (for best compound) |

| Boronic Acid Derivatives | Urokinase Plasminogen Activator (uPA) | OH group interaction with ASP189; NH2 group with HIS57. | -3.3591 kcal/mol (for best compound) |

| 2H-thiopyrano[2,3-b]quinoline Derivatives | CB1a Protein | Interactions identified with ILE-8, LYS-7, LYS-11, VAL-14, TRP-12. | -5.3 to -6.1 Kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analyses

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful, as they use 3D structural information to derive these relationships.

No specific QSAR models for this compound have been published. However, numerous QSAR studies on fluoroquinolones, quinolines, and boronic acid derivatives provide a clear blueprint for how such a model would be developed and what it could reveal. nih.govnih.gov These studies are essential for optimizing lead compounds by predicting the activity of novel derivatives before their synthesis. For example, 3D-QSAR studies on dipeptidyl boronic acid proteasome inhibitors have successfully guided the design of new, potent compounds. nih.govnih.gov

A typical 3D-QSAR study involves aligning a set of molecules and calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. Statistical methods like Partial Least Squares (PLS) are then used to build a predictive model. The robustness of these models is evaluated using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (>0.5) is indicative of good predictive ability.

Studies on fluoroquinolones have shown that steric effects can dominantly determine binding affinities. nih.govresearchgate.netbioinformation.net CoMSIA models for other fluoroquinolones have indicated that substituting with smaller, hydrophobic, or electronegative groups can significantly alter properties like plasma protein binding rates. nih.govmdpi.com This suggests that for this compound, the size and electronic properties of any substituents on the quinoline core would be critical determinants of its activity.

| Derivative Series | QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | pred_r² (External Prediction) | Key Findings |

| Fluroquinolones (anti-tuberculosis) | Multiple Regression (MR) | 0.9097 | 0.9507 | -1.7535 | Steric effects are the dominant determinants of binding affinity. researchgate.netbioinformation.net |

| Fluroquinolones (anti-tuberculosis) | k-Nearest Neighbor (kNN-MFA) | 0.3290 | - | -0.4644 | Model showed better external predictivity compared to other methods. bioinformation.net |

| Quinolones (plasma protein binding) | CoMSIA | - | - | 0.6879 | Replacement with small, hydrophobic, electronegative, or H-bond acceptor groups reduces plasma protein binding. nih.govmdpi.com |

| Dipeptidyl Boronic Acids (proteasome inhibitors) | 3D-QSAR | - | - | - | Robust models were developed that guided the synthesis of novel, active compounds. nih.gov |

Electronic Structure Calculations to Elucidate Reactivity

Electronic structure calculations, primarily using Density Functional Theory (DFT), are employed to understand the intrinsic properties of a molecule, such as its geometry, orbital energies, and charge distribution. These calculations are fundamental to predicting chemical reactivity. For this compound, DFT would elucidate how the electron-withdrawing fluorine atom and the aromatic quinoline system influence the reactivity of the boronic acid group.

The key to the reactivity of boronic acids is the empty p-orbital on the boron atom, which makes it a Lewis acid. An important feature is the ability of the boron atom to change its hybridization from sp² (trigonal planar) to sp³ (tetrahedral) upon binding with a nucleophile, a process sometimes called morphing. frontiersin.org DFT calculations can model this transition and calculate the energies involved.

Computational studies on other boronic acid derivatives have used DFT methods like B3LYP to characterize binding energies and geometries within protein active sites. biorxiv.org Furthermore, global reactivity descriptors derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated to provide a quantitative measure of reactivity. researchgate.net These descriptors include:

Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness.

Electronegativity (μ): The power of an atom to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

For this compound, the electronegative fluorine atom and the nitrogen in the quinoline ring are expected to lower the energy of the LUMO, making the molecule more electrophilic and potentially enhancing the Lewis acidity of the boron center compared to a simple phenylboronic acid.

| Computational Method | Application/Descriptor | Significance for this compound |

| DFT (e.g., B3LYP/LANL2DZ) | Geometric Optimization | Predicts the most stable 3D structure and bond lengths/angles. |

| DFT | Single Point Energy (SPE) | Calculates the total electronic energy for a given geometry. |

| DFT | Global Reactivity Descriptors (Hardness, Softness, Electronegativity, Electrophilicity) | Quantifies the intrinsic chemical reactivity and helps compare it with other molecules. researchgate.net |

| QM/MM Simulations | Covalent Docking Mechanism | Models the formation of a covalent bond between the boronic acid and a target residue (e.g., serine). frontiersin.org |

Mechanistic Studies of Catalytic Reactions via Computational Chemistry

This compound is an ideal substrate for various catalytic cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. nih.govlibretexts.org This reaction forms a new carbon-carbon bond between the quinoline ring and another organic fragment, and it is a cornerstone of modern synthetic chemistry. Computational chemistry, particularly DFT, plays a vital role in elucidating the complex mechanism of such reactions. researchgate.netchemrxiv.org

The widely accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the bond of an organic halide.

Transmetalation: The organic group from the boronic acid (in this case, the 6-fluoroquinolin-8-yl group) is transferred to the palladium(II) center, displacing the halide. This is the key step involving the boronic acid.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

Computational studies have been instrumental in mapping the energy profiles of this cycle, identifying the structures of transient intermediates and transition states. chemrxiv.org For example, detailed computational and kinetic studies have characterized the elusive pre-transmetalation intermediates, where the palladium complex and the boronic acid associate before the organic group transfer occurs. nih.gov These studies explore how factors like the choice of ligands on the palladium catalyst, the base used, and the nature of the boronic acid versus boronic esters influence the reaction rates and efficiency. nih.govnih.gov

While a specific mechanistic study on this compound is not available, the established computational framework for the Suzuki-Miyaura reaction would allow researchers to model its reactivity, predict optimal reaction conditions, and understand how the electronic properties of the fluoroquinoline ring affect the crucial transmetalation step. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways to (6-Fluoroquinolin-8-yl)boronic Acid

While standard methods for the synthesis of arylboronic acids are established, the development of novel, more efficient, and greener synthetic routes to this compound is a key area of future research. A common approach for the synthesis of quinolineboronic acids involves the reaction of a bromoquinoline with a boron-containing reagent. For instance, 3-Quinolineboronic acid can be synthesized from 3-bromoquinoline (B21735) and triisopropyl borate (B1201080) in the presence of n-butyllithium cymitquimica.com. Adapting such methods to produce this compound from a suitable 6-fluoro-8-haloquinoline precursor is a viable strategy.

However, future research is likely to focus on more innovative approaches. One such avenue is the use of decarboxylative borylation, a method that transforms abundant carboxylic acids into boronic acids using nickel catalysts drugdiscoverytrends.com. This could provide a more direct and potentially more sustainable route to this compound from a corresponding carboxylic acid precursor. Furthermore, the development of continuous flow reactions for the synthesis of quinoline (B57606) compounds, which can offer improved safety, efficiency, and scalability, is another promising direction sruc.ac.uk.

The table below outlines a potential conventional synthetic approach and highlights areas for future development.

| Step | Description | Starting Material | Reagent | Potential Future Development |

| 1 | Halogenation of 6-fluoroquinoline (B108479) | 6-Fluoroquinoline | N-Bromosuccinimide (NBS) or other halogenating agent | More selective and greener halogenation methods. |

| 2 | Borylation | 8-Bromo-6-fluoroquinoline (B1287374) | Triisopropyl borate, n-butyllithium | Milder borylation conditions, use of alternative boron sources. |

| 3 | Hydrolysis | Intermediate boronate ester | Acidic or basic workup | Optimized hydrolysis to improve yield and purity. |

Expanding the Scope of its Application in Cascade and Multicomponent Reactions

Boronic acids are increasingly utilized in cascade and multicomponent reactions (MCRs) to rapidly generate molecular complexity from simple starting materials. acs.orgmdpi.com The application of this compound in such reactions is a promising area for future exploration. MCRs involving boronic acids, such as the Petasis and Ugi reactions, could be employed to synthesize novel libraries of complex molecules incorporating the 6-fluoroquinoline scaffold. drugdiscoverytrends.comnih.gov These reactions offer significant advantages in terms of efficiency and atom economy.

Future research will likely focus on designing novel cascade sequences that are initiated by or incorporate this compound. For example, a cascade reaction could be envisioned where the boronic acid first participates in a Suzuki-Miyaura coupling, followed by an intramolecular cyclization involving the quinoline nitrogen. The development of stereoselective MCRs using chiral catalysts in conjunction with this compound would be another significant advancement, leading to the synthesis of enantiomerically pure compounds with potential pharmaceutical applications. rsc.org

| Reaction Type | Potential Application of this compound | Expected Outcome |

| Passerini-type three-component coupling | As a nucleophilic component. acs.org | Synthesis of α-hydroxyketones bearing the 6-fluoroquinoline moiety. |

| Ugi four-component reaction | As the acid component. rsc.org | Rapid generation of diverse peptidomimetic structures. |

| Suzuki-Miyaura/Heck cascade | As the boronic acid partner in the initial coupling. | Formation of complex polycyclic aromatic systems. |

Discovery of New Biological Targets and Therapeutic Modalities

The quinoline core is a well-established pharmacophore present in numerous approved drugs, including antimalarials and antibiotics. chemenu.commdpi.com Fluoroquinolones, for instance, are a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV. ijbpas.com The presence of the 6-fluoro substituent in this compound suggests that it may retain or exhibit modified antibacterial activity.

The boronic acid moiety itself is a key feature in several approved drugs, such as the proteasome inhibitor bortezomib, and is known to form reversible covalent bonds with the active site serine residues of enzymes. rsc.org This dual functionality in this compound opens up possibilities for the discovery of novel biological targets and therapeutic modalities. Future research should focus on screening this compound against a wide range of biological targets, including proteases, kinases, and other enzymes implicated in disease.

Furthermore, the ability of boronic acids to interact with diols could be exploited to target glycoproteins or other carbohydrate-containing structures on the surface of pathogens or cancer cells. nih.gov The development of this compound-based probes could also aid in the identification and validation of new drug targets.

| Potential Therapeutic Area | Possible Mechanism of Action | Key Research Focus |

| Oncology | Inhibition of cancer-related enzymes (e.g., proteasomes, kinases). researchgate.net | In vitro and in vivo studies to assess anticancer activity and identify specific molecular targets. |

| Infectious Diseases | Inhibition of bacterial enzymes (e.g., DNA gyrase, β-lactamases). fordham.edu | Evaluation of antibacterial spectrum and mechanism of action against resistant strains. |

| Neurological Disorders | Modulation of neurotransmitter systems or enzymes in the brain. | Investigation of effects on neuronal signaling pathways. |

Integration of this compound into Supramolecular Assemblies

Boronic acids are valuable building blocks for the construction of supramolecular assemblies due to their ability to form reversible covalent bonds with diols and their participation in non-covalent interactions such as hydrogen bonding. rsc.org The quinoline moiety can also engage in π-π stacking and hydrogen bonding, further directing the formation of ordered structures. A notable example is the self-assembly of 8-quinolineboronic acid into a dimer through the formation of two intermolecular B-N bonds, reinforced by boronic anhydride (B1165640) formation, hydrogen bonds, and π-π stacking. nih.gov

Future research will likely explore the integration of this compound into more complex supramolecular architectures, such as polymers, gels, and metal-organic frameworks (MOFs). The fluorine substituent can be expected to influence the electronic properties and intermolecular interactions within these assemblies, potentially leading to materials with novel optical, electronic, or responsive properties. The development of stimuli-responsive materials based on the reversible nature of boronate ester formation is a particularly exciting prospect.

| Supramolecular Structure | Potential Application | Key Design Principle |

| Macrocycles and Cages | Molecular recognition and sensing. | Self-assembly driven by B-N coordination and hydrogen bonding. |

| Supramolecular Polymers | Self-healing materials, drug delivery vehicles. mdpi.com | Reversible boronate ester linkages. |

| Crystalline Solids | Crystal engineering for materials with specific optical or electronic properties. nih.gov | Control of intermolecular interactions such as hydrogen bonding and π-π stacking. |

Green Chemistry Approaches in the Synthesis and Application of Quinolylboronic Acids

The principles of green chemistry are increasingly important in chemical synthesis and manufacturing. Future research on this compound and other quinolylboronic acids will undoubtedly focus on developing more environmentally benign synthetic methods. This includes the use of greener solvents, such as water or ethanol, and the development of catalytic systems that are recyclable and operate under milder conditions. sruc.ac.ukijbpas.com

Microwave-assisted synthesis, for example, has been shown to accelerate the synthesis of fluoroquinolone derivatives and can lead to higher yields and reduced waste. sruc.ac.uk The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another key aspect of green chemistry that will be applied to the synthesis of quinolylboronic acids. sruc.ac.uk Furthermore, exploring one-pot and multicomponent reactions, as discussed in section 8.2, also aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures.

| Green Chemistry Principle | Application to Quinolylboronic Acids | Potential Benefit |

| Use of Renewable Feedstocks | Synthesis from bio-based starting materials. | Reduced reliance on fossil fuels. |

| Atom Economy | Designing syntheses that maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation. |

| Use of Safer Solvents and Auxiliaries | Employing water, ethanol, or solvent-free conditions. sruc.ac.uk | Reduced environmental impact and improved safety. |

| Design for Energy Efficiency | Utilizing microwave or ultrasonic irradiation. sruc.ac.uk | Faster reaction times and lower energy consumption. |

| Catalysis | Development of recyclable and highly efficient catalysts. ijbpas.com | Improved sustainability and cost-effectiveness. |

常见问题

Q. What are the primary mechanisms underlying the diol-binding properties of (6-Fluoroquinolin-8-yl)boronic acid, and how can these be optimized for sensor applications?

The boronic acid group reversibly binds 1,2- or 1,3-diols via ester formation, with binding affinity influenced by pH, steric effects, and diol stereochemistry. Optimizing binding involves selecting substituents that lower the pKa of the boronic acid, enhancing diol affinity under physiological conditions. For example, electron-withdrawing groups (e.g., fluorine in the quinoline scaffold) can stabilize the boronate ester intermediate. Fluorescence-based stopped-flow kinetic studies are critical for determining on/off rates (e.g., kon values follow D-fructose > D-tagatose > D-mannose > D-glucose) . Sensor design should prioritize rapid equilibration (seconds) for real-time monitoring .

Q. What synthetic strategies are effective for introducing the boronic acid group into the quinoline scaffold?

Common methods include Suzuki-Miyaura cross-coupling for aromatic boronic acids, where halogenated quinolines react with bis(pinacolato)diboron or boronic esters. Post-synthetic modifications, such as fluorination at the 6-position, require careful regiocontrol. Characterization involves B NMR to confirm boronic acid integrity and LC-MS/MS to detect impurities (e.g., methyl phenyl boronic acid at <1 ppm) . Purification via HPLC with phenyl-based columns is recommended to isolate derivatives .

Q. How does the fluorescence properties of this compound facilitate its use in glycoprotein detection?

The quinoline fluorophore exhibits environment-sensitive emission, which is quenched upon diol binding. Surface plasmon resonance (SPR) studies with boronic acid-functionalized dextran surfaces reveal glycoprotein affinity dependent on terminal saccharide moieties (e.g., sialic acid vs. mannose). However, non-specific interactions (e.g., hydrophobic effects) may require buffer optimization (e.g., high-salt or borate buffers) to enhance selectivity .

Q. What are the key considerations for ensuring thermal stability in boronic acid-containing polymers?

Thermogravimetric analysis (TGA) shows that aromatic boronic acids decompose at ~250–300°C, with stability enhanced by electron-donating substituents. For hydrogels, crosslinking via boroxine formation under acidic conditions improves thermal resilience. Structural factors (e.g., number of boronic acid groups, backbone rigidity) must be balanced to prevent premature degradation .

Q. How can boronic acid-diol interactions be exploited for glucose-responsive drug delivery systems?

Glucose binding induces solubility changes in boronic acid-functionalized polymers (e.g., poly(3-acrylamidophenylboronic acid)). Under physiological pH, the polymer transitions from insoluble (boroxine crosslinks) to soluble (glucose-bound esters). In vitro validation requires kinetic profiling of glucose-induced swelling using rheometry or fluorescence quenching assays .

Advanced Research Questions

Q. How can stopped-flow kinetic studies elucidate the binding rates of this compound with biologically relevant diols?

Stopped-flow fluorescence spectroscopy measures kon and koff values by rapidly mixing boronic acid and diol solutions. For example, kon values for D-fructose (~10 Ms) exceed those of D-glucose, correlating with thermodynamic affinity. Data analysis requires fitting to a 1:1 binding model, with corrections for pH-dependent boronic acid ionization . Competing equilibria (e.g., buffer interactions) must be minimized to avoid artifacts.

Q. What methodologies address the challenges of analyzing boronic acid derivatives using MALDI-MS?

Dehydration/trimerization artifacts are mitigated by on-plate derivatization with 2,5-dihydroxybenzoic acid (DHB), which forms stable boronic esters. For branched peptides, DHB serves as both matrix and derivatizing agent, enabling sequencing via MS/MS without purification. Sensitivity is enhanced using MRM mode in triple quadrupole systems, with LODs <10 nM .

Q. How does the substitution pattern on the quinoline ring influence anticancer activity?

Fluorine at the 6-position enhances electrophilicity, promoting covalent binding to proteasome threonine residues (e.g., bortezomib analogs). SAR studies show IC values for glioblastoma cells correlate with boronic acid positioning: 8-substitution optimizes steric access to target proteins. Competitive tubulin polymerization assays (IC ~21 µM) and COMPARE analysis (correlation coefficient 0.553 vs. combretastatin A-4) validate scaffold-specific mechanisms .

Q. Can photoresponsive azobenzene-boronic acid hybrids enable spatiotemporal control of diol binding?

E→Z isomerization of ortho-azobenzene boronic acids under visible light (e.g., 450 nm) increases diol affinity by 20-fold via steric destabilization of the E-ester. Applications include light-triggered hydrogels, where Z-isomer formation reduces crosslinking density, modulating stiffness. Binding reversibility is confirmed via B NMR shifts and competition assays with nitrocatechol .

Q. What computational strategies guide the design of boronic acid drugs with improved pharmacokinetics?

DFT studies optimize steric and electronic effects, e.g., electron-rich boronic acids paired with electron-deficient nitroso compounds enhance reductive amination yields (~80%). Molecular docking predicts proteasome binding modes, while QSAR models prioritize logP <3 and polar surface area <90 Ų for blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。